molecular formula C10H13Cl2N B596215 (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride CAS No. 1209173-54-5

(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B596215
CAS No.: 1209173-54-5
M. Wt: 218.121
InChI Key: XWEXJYKHLQMCJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. One common method involves the bromination of 3-chloropropiophenone to produce 2-bromo-3-chloropropiophenone, which is then subjected to an amination reaction using methylamine hydrochloride . The final compound is obtained through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a more saturated amine compound.

Scientific Research Applications

(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a releasing agent at dopamine, serotonin, and norepinephrine transporters, influencing neurotransmitter levels and signaling pathways . This interaction can lead to various physiological and biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride is unique due to its specific cyclopropyl and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-(3-chlorophenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXJYKHLQMCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672628
Record name 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209173-54-5
Record name 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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